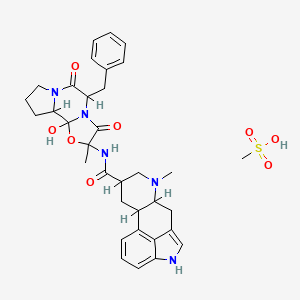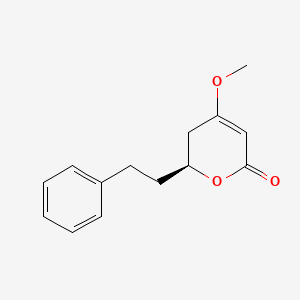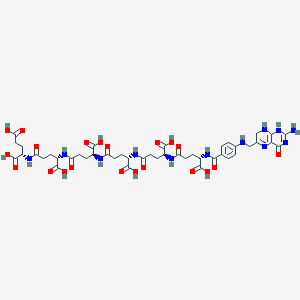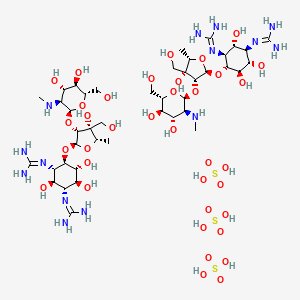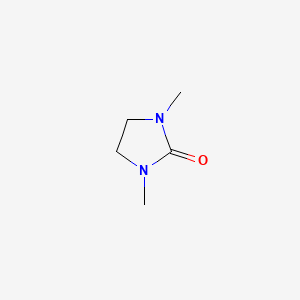
1,3-Dimethyl-2-imidazolidinone
Übersicht
Beschreibung
1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability . It is a homolog of the related solvent DMPU . DMI has excellent solvating ability for both inorganic and organic compounds .
Synthesis Analysis
DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene . It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .
Molecular Structure Analysis
The molecular formula of DMI is C5H10N2O . The molar mass is 114.1457 . The InChI key is CYSGHNMQYZDMIA-UHFFFAOYSA-N .
Chemical Reactions Analysis
DMI is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone . A first-principles density functional theory investigation on tailoring the fundamental reaction mechanism of synthesizing DMI through the urea method with water serving as both solvent and catalyst has been reported .
Physical And Chemical Properties Analysis
DMI is a colorless liquid . It has a melting point of 8.2°C and a boiling point of 225°C . The flash point is 120°C .
Wissenschaftliche Forschungsanwendungen
Electrodeposition of Magnesium
DMI is widely used in the fields of battery and electrodeposition of metals and its alloys . It has good chemical compatibility with metallic magnesium . The electrodeposition of magnesium was studied in the electrolyte composed of DMI and bis (trifluoromethane sulfonyl)imide magnesium (Mg (TFSI) 2) at room temperature . The results showed that DMI/Mg (TFSI) 2 electrolyte has good conductivity and a low overpotential for Mg deposition at room temperature .
Solvent for High-Performance Li–O2 Battery
DMI is an excellent electrolyte solvent for Li–O2 batteries . Comparing with conventional ether and sulfone based electrolytes, it has higher Li 2O 2 and Li 2CO 3 solubility . This on the one hand depresses cathode passivation during discharge, and on the other hand promotes the liquid-phase redox shuttling during charge, and consequently lowers the overpotential and improves the cyclability of the battery .
Substitute Solvent for Hexamethylphosphoric Triamide (HMPA)
DMI may be used as a substitute solvent for hexamethylphosphoric triamide (HMPA) in the synthesis of 1,2-bis (trimethylsilyl)benzene .
Solvent for α-Regioselective Prenylation of Imine
DMI can be used as a solvent during the α-regioselective prenylation of imine .
Component of Mobile Phase for Chromatographic Analysis
DMI can be used as a component of the mobile phase for the size-exclusion chromatographic analysis of cellulose .
High-Boiling Polar Aprotic Solvent
DMI is used as a high-boiling polar aprotic solvent . It is used as a substitute solvent for toxic hexamethylphosphoramide .
Application in Detergents, Dyestuffs, Electronic Materials
DMI finds application in detergents, dyestuffs, electronic materials .
Manufacture of Polymers
DMI is used in the manufacture of polymers . It is involved in the preparation of 1,2-bis (trimethylsilyl)benzene .
Wirkmechanismus
Target of Action
1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .
Mode of Action
DMI has excellent solvating ability for both inorganic and organic compounds . It is used in many applications, including detergents, dyestuffs, electronic materials, and in the manufacture of polymers . It can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .
Biochemical Pathways
The fundamental reaction mechanism of synthesizing DMI involves a nucleophilic cyclization reaction implemented by two ammonia removal steps . The role that water plays, besides as a solvent, more importantly, is to serve as a proton exchange bridge . This facilitates the proton migration by shortening the migration distance .
Pharmacokinetics
It is known that dmi has good chemical compatibility with metallic magnesium .
Result of Action
The result of DMI’s action is the promotion of various chemical reactions due to its strong polarity and chemical stability . It can dissolve many organic and inorganic compounds without reacting, making it an effective reaction solvent .
Action Environment
DMI has higher heat stability than general aprotic polar solvents in the presence of acids and alkalines . Its strong polarity and excellent solubility make it a versatile solvent in various environments . It is also known to have a high boiling point and thermal stability, making it suitable for use in high-temperature processes .
Safety and Hazards
Zukünftige Richtungen
DMI is an excellent electrolyte solvent for Li–O2 batteries . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge, and promotes the liquid-phase redox shuttling during charge, consequently lowering the overpotential and improving the cyclability of the battery .
Eigenschaften
IUPAC Name |
1,3-dimethylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGHNMQYZDMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073153 | |
| Record name | 1,3-Dimethyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Imidazolidinone, 1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3-Dimethyl-2-imidazolidinone | |
CAS RN |
80-73-9 | |
| Record name | 1,3-Dimethyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinone, 1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL IMIDAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C1YQQ9M90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 1,3-Dimethyl-2-imidazolidinone (DMI) has the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol. []
ANone: DMI can be characterized using Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, ] Additionally, Raman spectroscopy has been used to study the molecular deformation of DMI caused by hydrogen bonding. []
ANone: DMI was used as a cocrystal former with 1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), an explosive. Density Functional Theory (DFT-D) calculations revealed that the HMX/DMI cocrystal undergoes structural changes under hydrostatic pressure, becoming more metallic. []
ANone: Native Electrospray Ionization-Ion Mobility-Mass Spectrometry (ESI-IM-MS) studies demonstrated that low concentrations of DMI could improve the structural stability of apo-SOD1 by reducing average charge and dimer dissociation. []
ANone: DMI is completely miscible with water. [] Sweeping gas membrane distillation (SGMD) has been studied as a method for concentrating aqueous DMI solutions. []
ANone: While specific studies on the dissolution rate of DMI are limited in the provided research, factors like temperature, agitation, and the presence of other solutes can generally impact the dissolution rate of a compound.
ANone: Yes, DMI has been shown to be an effective solvent for various organic reactions, including aromatic Finkelstein iodination (AFI). [] It offers advantages over toxic solvents like N,N-dimethylformamide (DMF) and hexamethylphosphoramide.
ANone: DMI, when mixed with ionic liquids, forms organic electrolyte solutions (OES) capable of dissolving cellulose. [] These mixtures offer benefits like rapid dissolution, increased thermal stability, and reduced viscosity compared to pure ionic liquids.
ANone: DMI can be synthesized via the continuous chemical fixation of CO2 with N,N'-dimethylethylenediamine (DMEDA) using mesoporous silica catalysts like MCM-41 and HMS. In situ diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy revealed mechanistic details of this reaction, highlighting the role of DMI in the process. [, ]
ANone: DMI has been investigated as an additive in lithium-ion battery electrolytes. [, ] It improves the performance by enhancing LiNO3 solubility, promoting stable SEI formation, and inhibiting LiPF6 decomposition.
ANone: Research indicates that a DMI-based electrolyte (LiBF4 in DMI/1,2-dimethoxyethane) can significantly enhance the discharge voltage of Li||CFx batteries without compromising capacity, suggesting potential for fast-charging applications. []
ANone: Headspace-selected ion flow tube mass spectrometry (HS-SIFT-MS) is a viable technique for analyzing residual DMI and other volatile impurities in pharmaceutical products. [] DMI, at concentrations up to 50% in water, is compatible with this method.
ANone: Size exclusion chromatography (SEC) coupled with multi-angle laser light scattering (MALLS) and quasi-elastic light scattering (QELS) detectors has been used to analyze DMI solutions containing cellulose and cellulose tricarbanilate. [] This technique helps study the molecular conformation and properties of cellulose in LiCl/DMI solutions.
ANone: Yes, gas-liquid chromatography has been successfully employed to determine the activity coefficients at infinite dilution of various solutes in DMI. [] This information provides insights into DMI's solvent properties and its potential for extractive distillation processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




